1,2-Diphenylimidazo[1,2-A]quinoline
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Overview
Description
1,2-Diphenylimidazo[1,2-A]quinoline is a heterocyclic aromatic compound that belongs to the class of imidazoquinolines This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoline ring, with two phenyl groups attached at the 1 and 2 positions of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylimidazo[1,2-A]quinoline can be achieved through several methods. One common approach involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically carried out in the presence of an iridium catalyst and is induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, leading to the formation of the desired imidazoquinoline .
Industrial Production Methods
Industrial production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods offer advantages in terms of yield, reaction time, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylimidazo[1,2-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroimidazoquinolines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Diphenylimidazo[1,2-A]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1,2-Diphenylimidazo[1,2-A]quinoline involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions disrupt cellular processes, leading to the compound’s biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,2-Diphenylimidazo[1,2-A]quinoline can be compared with other similar compounds, such as:
Imidazo[1,5-A]quinoxalines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
N,2-Diphenylimidazo[1,2-A]pyrazin-3-amines: These compounds are structurally similar and have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1.
The uniqueness of this compound lies in its specific ring structure and the presence of two phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
61760-53-0 |
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Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,2-diphenylimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C23H16N2/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)25-20-14-8-7-9-17(20)15-16-21(25)24-22/h1-16H |
InChI Key |
QAXQBRHJMOYIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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